diaminobut-2-enedinitrile
Description
Historical Context and Discovery of Diaminobut-2-enedinitrile
The scientific journey of this compound from an uncharacterized substance to a well-defined molecular entity with established isomers is a notable narrative in the history of chemistry.
This compound was first isolated in 1873 as an impure black solid. wikipedia.org During this initial period, it was recognized as a derivative of hydrogen cyanide (HCN) with the general formula (HCN)ₓ. wikipedia.org It wasn't until 1923 that it was specifically identified as a tetramer of hydrogen cyanide, meaning it is formed from four molecules of HCN, giving it the molecular formula (HCN)₄. wikipedia.org The formation of diaminomaleonitrile (B72808) occurs through the oligomerization of hydrogen cyanide. wikipedia.orgchemicalbook.com Various methods have been developed for its synthesis, often aiming to avoid the direct use of hazardous hydrogen cyanide gas by employing precursors like aminomalononitrile (B1212270) p-toluenesulfonate and sodium cyanide. orgsyn.org Catalytic methods involving basic catalysts and cocatalysts such as cyanogen (B1215507) or diiminosuccinonitrile (B1215917) have also been patented to produce diaminomaleonitrile from hydrogen cyanide. google.comgoogle.com
Table 1: Timeline of the Discovery and Initial Characterization of this compound
| Year | Milestone | Description |
| 1873 | First Isolation | Isolated as an impure black solid and recognized as a derivative of hydrogen cyanide, (HCN)ₓ. wikipedia.org |
| 1923 | Identification as a Tetramer | Determined to be the tetramer of hydrogen cyanide, (HCN)₄, through ebullioscopy. wikipedia.org |
The precise arrangement of atoms within the (HCN)₄ tetramer was a subject of further investigation. In 1928, the cis-configuration of the amino groups was established through a reaction with glyoxal, which resulted in the formation of 2,3-diaminopyrazine. wikipedia.org The definitive structural confirmation came in 1955, identifying the compound as diaminomaleonitrile (the cis isomer) and distinguishing it from its structural isomer, aminoiminosuccinonitrile (AISN). wikipedia.org
This compound exists as two geometric isomers: cis and trans. google.commdpi.com The cis isomer, diaminomaleonitrile (DAMN), is the more common and stable form. google.com The trans isomer is known as diaminofumaronitrile (DAFN). google.commdpi.com The restricted rotation around the central carbon-carbon double bond gives rise to these distinct spatial arrangements. libretexts.orgpressbooks.pub In the cis isomer, the two amino groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides. libretexts.orgsavemyexams.comyoutube.com Photochemical studies have shown that diaminomaleonitrile can be converted to diaminofumaronitrile upon exposure to UV light. mdpi.comresearchgate.net
Table 2: Properties of this compound Isomers
| Property | cis-Diaminobut-2-enedinitrile (Diaminomaleonitrile) | trans-Diaminobut-2-enedinitrile (Diaminofumaronitrile) |
| Synonyms | DAMN, Hydrogen cyanide tetramer wikipedia.orgwikiwand.com | DAFN mdpi.com |
| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile wikipedia.orguq.edu.au | (2E)-2,3-diaminobut-2-enedinitrile nih.gov |
| Appearance | White solid wikipedia.org | Not specified |
| Molar Mass | 108.104 g·mol⁻¹ wikipedia.org | 108.10 g/mol nih.gov |
| Melting Point | 178–179 °C (352–354 °F; 451–452 K) wikipedia.org | Not specified |
| Isomeric Relationship | The two amino groups are on the same side of the C=C double bond. libretexts.orgsavemyexams.com | The two amino groups are on opposite sides of the C=C double bond. libretexts.orgsavemyexams.com |
Significance of this compound in Contemporary Chemical Sciences
The unique molecular architecture of this compound underpins its importance in several areas of modern science, from fundamental chemical research to the speculative chemistry of life's origins.
This compound is a molecule of significant academic interest due to its unique structure, which features both electron-donating amino (–NH₂) groups and electron-accepting nitrile (–CN) groups attached to a central C=C double bond. sci-hub.se This symmetrical cis-arrangement creates a unique π-conjugated system, bestowing upon it remarkable electronic properties. sci-hub.se The compound's structure makes it an excellent platform for studying the interplay between these functional groups.
Research has explored the reactivity of this compound, including its protonation. Studies have shown that the first site of protonation is an amino group, while a second protonation occurs at a nitrile group. researchgate.net Furthermore, it readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. These reactions are fundamental in organic synthesis and provide insight into the reactivity of the amine groups in a highly functionalized molecule.
The utility of this compound extends beyond fundamental chemistry into applied and interdisciplinary fields.
Organic Synthesis: It is a valuable and inexpensive building block for synthesizing a wide array of nitrogen-containing heterocyclic compounds. chemicalbook.comsci-hub.se These include pyrazines, imidazoles, pyrroles, and 1,4-diazepine derivatives, which are important scaffolds in the pharmaceutical, dye, and cosmetic industries. chemicalbook.comchemicalbook.comsci-hub.se Its ability to react with various reagents makes it a versatile starting material for creating complex molecules. chemicalbook.com
Materials Science: The nitrile and amino groups in this compound allow it to act as a monomer in polymerization reactions. ontosight.ai It can undergo thermal polymerization to create polymers with properties suitable for applications such as capacitors and semiconductors. nih.gov Derivatives of the compound have been synthesized to create materials with high thermal stability and low volatility, which are desirable properties for advanced materials. google.com Research into the solvothermal polymerization of diaminomaleonitrile has been conducted to produce C=N-based polymers, exploring the effects of different solvents and temperatures on the reaction. nih.gov
Astrobiology: this compound has been a compound of interest in the context of prebiotic chemistry since the 1960s. wikipedia.orgchemicalbook.com Astrobiology, the study of the origin, evolution, and distribution of life in the universe, considers how the building blocks of life might have formed. nasa.govnih.gov this compound is proposed as a key intermediate in the prebiotic synthesis of nucleobases, the fundamental components of DNA and RNA. wikipedia.orgchemicalbook.com Under UV light, it can rearrange to form 4-aminoimidazole-5-carbonitrile (AICN), a precursor to purines. wikipedia.orgchemicalbook.com Given that hydrogen cyanide is abundant in space, it has been hypothesized that its polymers, including diaminomaleonitrile, could have been present on the early Earth and played a role in the origin of life. wikipedia.orgchemicalbook.com
Table 3: Interdisciplinary Applications of this compound
| Field | Application/Significance | Key Findings/Examples |
| Organic Synthesis | Versatile building block for heterocycles. chemicalbook.comsci-hub.se | Synthesis of pyrazines, imidazoles, and 1,4-diazepine derivatives used in pharmaceuticals and dyes. wikipedia.orgchemicalbook.comsci-hub.se |
| Materials Science | Monomer for specialty polymers. ontosight.ai | Can be polymerized to form materials for capacitors and semiconductors; derivatives show high thermal stability. google.comnih.gov |
| Astrobiology | Plausible prebiotic precursor. wikipedia.orgchemicalbook.com | Proposed as a key intermediate in the abiotic synthesis of nucleobases (e.g., via AICN) and some amino acids on early Earth. wikipedia.orgchemicalbook.com |
Properties
CAS No. |
20344-79-0 |
|---|---|
Molecular Formula |
C4H4N4 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diaminobut 2 Enedinitrile
Oligomerization Pathways of Hydrogen cyanide
The primary and most fundamental method for synthesizing diaminobut-2-enedinitrile involves the polymerization of hydrogen cyanide (HCN). vulcanchem.com The compound was first identified as a tetramer of hydrogen cyanide, with the formula (HCN)₄. wikipedia.org This process is a cornerstone of its production, representing a direct pathway from a simple precursor to a complex and versatile chemical building block.
Mechanistic Investigations of Tetramer Formation
This compound is the formal tetramer of HCN. acs.org The formation of this tetramer from hydrogen cyanide is a complex process involving a series of oligomerization reactions. While early research in 1873 isolated it as an impure black solid, it was later identified as the (HCN)₄ tetramer in 1923. wikipedia.org The full structure was confirmed in 1955 to be diaminomaleonitrile (B72808), which possesses a cis-configuration of the amino groups, as opposed to its isomer, aminoiminosuccinonitrile. wikipedia.org The mechanism involves the stepwise addition of HCN molecules, a process that can be influenced by various catalysts and conditions to favor the formation of the stable tetramer.
Influence of Reaction Conditions on Yield and Purity in Hydrogen Cyanide Polymerization
The efficiency of hydrogen cyanide polymerization to form this compound is highly dependent on the reaction conditions. Factors such as solvent, catalyst, and temperature play a crucial role in determining the yield and purity of the final product. One specific method, the Sagami mid-grinding method, demonstrates this influence. In this process, reacting hydrocyanic acid in the presence of an alkaline catalyst like sodium cyanide (NaCN) within solvents such as DMSO or DMF at temperatures between 60-70°C for approximately 5 hours can achieve a conversion rate of about 70%. guidechem.com
| Parameter | Condition |
|---|---|
| Catalyst | Sodium Cyanide (NaCN) |
| Solvent | DMSO or DMF |
| Temperature | 60 - 70°C |
| Reaction Time | ~5 hours |
| Conversion Rate | ~70% |
Directed Synthetic Routes
Beyond the direct polymerization of HCN, more controlled and directed synthetic methods have been developed to produce this compound. These routes often start from more complex precursors, allowing for potentially higher selectivity and yield under specific conditions.
Cyanation of Aminomalononitrile (B1212270)
A well-established directed route to this compound is through the cyanation of aminomalononitrile. wikipedia.org Aminomalononitrile, itself a trimer of HCN, can be converted to the tetramer, diaminomaleonitrile, by reaction with a cyanide source. acs.org One specific protocol involves using the p-toluenesulfonate salt of aminomalononitrile and reacting it with sodium cyanide to yield the desired product. guidechem.com
Development of Novel Synthetic Protocols
Research into alternative synthetic pathways has led to the development of novel protocols that avoid the direct handling of large quantities of hydrogen cyanide. These methods provide alternative starting points for the synthesis of this compound. acs.org One such method is the hydrogenation of diiminosuccinonitrile (B1215917) (DISN). acs.org Another innovative approach starts from acetone (B3395972) cyanohydrin. In a specific example, acetone cyanohydrin is reacted with methyl mercaptan in an autoclave at 60°C. This method has been reported to achieve a high yield of 88%. chemicalbook.com
| Starting Material(s) | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|
| Diiminosuccinonitrile (DISN) | Hydrogenation | N/A | acs.org |
| Acetone cyanohydrin, Methyl mercaptan | Autoclave, 60°C, 2 hours | 88% | chemicalbook.com |
Industrial Synthesis Techniques and Optimization
For large-scale production, synthesis techniques are optimized for efficiency, cost-effectiveness, and safety. Industrial methods for producing this compound often involve specialized equipment and refined processes to maximize yield and purity. vulcanchem.com
The Du Pont method is one such industrial process, which involves the reaction of dicyanohydrin with hydrocyanic acid. guidechem.com The aforementioned Sagami method is also suitable for industrial application. guidechem.com To improve the efficiency and selectivity of these synthesis processes, advanced industrial techniques may be employed. These include the use of high-pressure reactors and continuous flow systems, which help to maintain consistent and optimal reaction conditions, such as temperature and pressure. vulcanchem.com
High-Pressure Reactor Systems
The synthesis of this compound from hydrogen cyanide is often conducted under elevated temperatures, which necessitates the use of pressure-retaining vessels like autoclaves to contain the volatile reactants and intermediates. The application of high-pressure reactor systems offers a controlled environment for conducting these reactions, potentially influencing reaction rates and product selectivity.
Research in this area has explored the impact of pressure on the polymerization of hydrogen cyanide. While detailed systematic studies focusing solely on the effect of a wide range of pressures on the yield and purity of this compound are not extensively documented in publicly available literature, existing patents describe processes that inherently operate under pressure. For instance, the synthesis can be carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 70°C to 130°C in a sealed autoclave. These conditions imply that the system is under significant autogenous pressure from the solvent and reactant vapors.
The table below summarizes findings from a patented process, illustrating typical reaction conditions and outcomes.
| Example | Solvent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
| 1 | DMF | NaCN | 70 | 4 | 61 |
| 2 | DMSO | NaCN | 130 | 0.5 | 37 |
| 3 | DMSO | NaOH | 75 | 6 | - |
This interactive table is based on data from historical patent literature describing the synthesis of diaminomaleonitrile. The pressure within the reactor is not explicitly stated but is a function of the solvent vapor pressure at the given temperature.
Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of safety, process control, and scalability, particularly for reactions involving hazardous materials or exothermic processes. The synthesis of nitriles, and more specifically aminonitriles, has been a subject of investigation within the domain of flow chemistry.
Despite these potential benefits, the application of continuous flow synthesis methods specifically for the production of this compound is not well-documented in peer-reviewed research articles. While the literature contains numerous examples of continuous flow synthesis for a wide array of organic compounds, including other nitriles and aminonitriles, a detailed case study with specific experimental parameters, reactor setups, and optimization data for this compound remains to be published. The development of such a process would represent a significant advancement in the manufacturing of this important chemical intermediate.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Diaminobut 2 Enedinitrile
Fundamental Reactivity of the Nitrile and Amino Functional Groups
The amino groups in diaminobut-2-enedinitrile exhibit typical nucleophilic behavior, readily reacting with electrophiles. enamine.net The nitrogen atoms of the amino groups possess lone pairs of electrons, making them susceptible to attack by electron-deficient species. Conversely, the carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom in the cyano group. libretexts.orgchemistrysteps.com This electrophilicity allows the nitrile group to undergo nucleophilic attack. The conjugated system in this compound, involving the C=C double bond and the nitrile groups, further influences the reactivity of the molecule. nih.gov
When amino and nitrile groups are connected via a double bond, as in enamino nitriles, their chemical properties are significantly altered due to strong mesomeric interaction. enamine.net The basic and nucleophilic properties of the amino group are diminished, while the electrophilicity of the nitrile group is enhanced. enamine.net This modulation of reactivity is a key feature of this compound's chemistry.
Mechanistic Studies of Derivatization Reactions
The unique arrangement of functional groups in this compound allows for a variety of derivatization reactions, leading to the synthesis of diverse heterocyclic systems. nih.govlongdom.org
The reaction between this compound and aldehydes, particularly aromatic aldehydes, is a well-established method for synthesizing monoimines. nih.govlongdom.orgdntb.gov.ua These reactions are typically chemoselective, yielding the mono-substituted product rather than the di-substituted one, especially under mild conditions. researchgate.net
The formation of a Schiff base at one of the amine groups of this compound deactivates the second amine group. researchgate.net This deactivation explains the predominant formation of mono-imine products. researchgate.net While bis-imine products can be formed, it typically requires more forcing conditions, such as the presence of an acid catalyst and higher temperatures. researchgate.net The reaction is believed to proceed through a nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.
| Reactant 1 | Reactant 2 | Product Type | Reaction Condition | Ref |
| This compound | Aromatic Aldehydes | Monoimines | Methanol or water as solvent, or solvent-free | nih.govlongdom.org |
| This compound | Aldehydes with strong electron-withdrawing groups | Monoimines | Ethanol with acid catalysis | nih.govlongdom.org |
This compound reacts with isocyanates to form urea derivatives. researchgate.net These reactions can be followed by intramolecular cyclization to yield various heterocyclic compounds. For instance, the reaction of Schiff base derivatives of this compound with isocyanates in the presence of triethylamine has been shown to produce substituted 2-oxoimidazoles. researchgate.net These imidazoles can then cyclize and be oxidized to form 8-oxopurine-6-carbonitriles, which can be further hydrolyzed to 8-oxopurine-6-carboxamides. researchgate.net
A reinvestigation of these reactions has clarified that the products are not pyrimidino[5,4-d]pyrimidines as previously reported, but rather 8-oxo-6-carboxamido-1,2-dihydropurines, which are rapidly oxidized to the corresponding 6-carboxamidopurines. researchgate.net
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orgwikipedia.org In the context of this compound, its conjugated system of π-electrons makes it a potential candidate for participating in such reactions. While specific examples of cycloaddition reactions directly involving this compound are not extensively detailed in the provided search results, the general principles of cycloaddition can be applied. For instance, a [4+2] cycloaddition (Diels-Alder reaction) would involve this compound acting as either the diene or the dienophile, depending on the reaction partner. wikipedia.org
The amino groups of this compound can act as nucleophiles in substitution reactions. Hypothetical frameworks for the copolymerization of this compound suggest a double nucleophilic attack by the amine groups of the same molecule. nih.gov For example, the reaction with oxalic acid could lead to the formation of 5,6-dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile, which can then react further with another molecule of this compound. nih.govacs.org This suggests the possibility of synthesizing extended ladder-type pyrazines through repeated stepwise nucleophilic substitutions. nih.gov
Photoinduced Transformations and Mechanistic Insights
This compound undergoes significant transformations upon exposure to UV light. mdpi.com These photoinduced reactions are of particular interest due to their potential role in prebiotic chemistry. wikipedia.orgmdpi.com
Upon UV irradiation, this compound (the cis-isomer, DAMN) can isomerize to its trans-isomer, diaminofumaronitrile (DAFN). mdpi.com This cis-trans photoisomerization is a well-known process. The trans-isomer can then undergo further photochemical conversion to form the cyclic imidazole (B134444) derivative, 4-amino-1H-imidazole-5-carbonitrile (AICN). mdpi.com This photoinduced pathway from this compound to AICN is considered a key step in the prebiotic synthesis of purine (B94841) nucleobases. wikipedia.orgmdpi.com
Mechanistic studies of the phototransformations of this compound isolated in low-temperature argon matrices have revealed that a photoinduced hydrogen-atom transfer is a major process. mdpi.com This transfer occurs from an amino group to a nitrile fragment, resulting in the formation of a tautomer of this compound that contains a ketenimine group. mdpi.com The identification of this ketenimine intermediate provides crucial insight into the mechanism of the photoinduced reactions of this compound.
| Initial Compound | Condition | Key Transformation | Product(s) | Significance |
| This compound (cis-isomer) | UV irradiation | Cis-trans isomerization | Diaminofumaronitrile (trans-isomer) | Step in prebiotic synthesis |
| Diaminofumaronitrile | UV irradiation | Photochemical conversion | 4-amino-1H-imidazole-5-carbonitrile | Precursor to purine nucleobases |
| This compound (in argon matrix) | UV irradiation (λ > 320 nm or λ > 295 nm) | Photoinduced hydrogen-atom transfer | Ketenimine tautomer | Mechanistic insight into photoreactions |
Acid-Base Properties and Protonation Equilibria
This compound is described as a weakly basic diamine researchgate.net. Its structure, containing two amino groups and two nitrile groups attached to a carbon-carbon double bond, allows for multiple potential sites of protonation.
Studies on the protonation of DAMN have shown that it can be both mono- and diprotonated under acidic conditions. The first protonation event occurs at one of the amino groups. This is consistent with the general understanding that the lone pair of electrons on the nitrogen of an amino group is typically more available for protonation than the lone pair on a nitrile nitrogen.
Following the initial protonation of an amino group, the second protonation takes place at a nitrile group. This indicates that the initial protonation at the amino group deactivates the second amino group towards further protonation, likely through electronic effects transmitted through the conjugated system. Consequently, the second equivalent of acid protonates the nitrogen of one of the nitrile functionalities. The resulting mono- and diprotonated salts of DAMN have been successfully prepared and characterized researchgate.net.
Table 2: Protonation Sites of this compound
| Protonation Step | Site of Protonation |
| First Protonation | Amino Group |
| Second Protonation | Nitrile Group |
Derivatization and Functionalization Strategies Based on Diaminobut 2 Enedinitrile
Synthesis of Heterocyclic Compounds from Diaminobut-2-enedinitrile
The unique arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. nih.govresearchgate.net It serves as a synthon for numerous important heterocycles, including imidazoles, pyrazines, purines, pyrimidines, and diazepines. nih.govresearchgate.net
This compound is particularly useful for constructing nitrogen-containing heterocycles through condensation reactions.
Pyrazines: Pyrazines, six-membered heterocyclic compounds with two nitrogen atoms in a para arrangement, can be synthesized from this compound. ijbpas.comresearchgate.net One common method involves the condensation reaction of this compound with a diketone. researchgate.net This reaction provides a direct route to substituted pyrazine (B50134) derivatives, which are significant in various chemical industries. ijbpas.comunimas.my For instance, the reaction between this compound and diiminosuccinonitrile (B1215917) has been reported to yield pyrazine compounds. unimas.my
Diazepines: Diazepines, specifically the 1,4-diazepine and 1,5-benzodiazepine scaffolds, are another important class of heterocycles synthesized from this compound and its derivatives. nih.govnih.gov 1,5-Benzodiazepines are typically formed through the condensation of an o-phenylenediamine (B120857) with a ketone. nih.govnih.gov While this compound itself is not an o-phenylenediamine, its reactivity pattern is similar, allowing it to be used in analogous cyclization reactions to form diazepine-related structures. researchgate.net The synthesis often involves a one-pot condensation between the diamine and a carbonyl compound, sometimes facilitated by acid catalysts like heteropolyacids to improve yields and reaction times. nih.gov
| Heterocycle Class | General Synthetic Approach | Reactant(s) with this compound | Reference |
|---|---|---|---|
| Pyrazines | Condensation Reaction | Diketones, Diiminosuccinonitrile | researchgate.netunimas.my |
| Diazepines (Benzodiazepines) | Condensation and Cyclization | Ketones, Aldehydes (with o-phenylenediamines as analogs) | nih.govnih.gov |
Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed by the condensation of a primary amine with an aldehyde or a ketone. mdpi.com this compound readily undergoes condensation with various carbonyl compounds to form Schiff bases. nih.govresearchgate.net
The reaction with aldehydes, such as 2-hydroxy-3-methylbenzaldehyde, results in the formation of the corresponding Schiff base. nih.govresearchgate.net These reactions can be controlled to achieve either mono- or di-condensation products. Asymmetric Schiff bases can be synthesized by carefully controlling the reaction conditions. nih.gov These Schiff bases are not just synthetic end-products; they are crucial intermediates themselves and are widely used as versatile ligands in coordination chemistry due to the presence of nitrogen atoms in the imine group, which can readily coordinate with metal ions. nih.govresearchgate.netnih.gov The synthesis of these ligands is often straightforward, involving refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent like methanol. ijbpas.com
| Carbonyl Compound | Resulting Schiff Base Type | Key Features | Reference |
|---|---|---|---|
| Salicylaldehyde (B1680747) | Open-chain (1:2) Schiff-base ligand | Used in the formation of mononuclear metal complexes | nih.gov |
| 2-Hydroxy-3-methylbenzaldehyde | Mono-substituted Schiff base | Exists in the phenol-imine tautomeric form | nih.govresearchgate.net |
| Diformylphenols | Macrocyclic (2:2) Schiff-base ligands | Formed via template condensation; used for dinuclear complexes | nih.gov |
Exploration of this compound as a Chemical Intermediate in Complex Organic Synthesis
This compound is a cornerstone intermediate for building complex molecular architectures. Its bifunctional nature, with both nucleophilic amino groups and electron-withdrawing cyano groups, allows for sequential and selective reactions. chem960.com It serves as a precursor for a vast array of heterocyclic compounds beyond simple pyrazines, including purines, pyrimidines, and imidazoles. researchgate.net
The synthesis of these more complex structures often involves multi-step reaction sequences where this compound provides the core structure. For example, the synthesis of purines and pyrimidines can be achieved by reacting this compound with appropriate reagents that build upon its diamine framework. researchgate.net Furthermore, the Schiff bases derived from this compound are themselves important intermediates. They can be used to construct larger, more complex macrocyclic ligands through subsequent reactions. nih.gov This utility establishes this compound as a valuable intermediate for creating elaborate molecules for various chemical applications, including the synthesis of dyes and pigments.
Functionalization for Specific Chemical Applications (excluding biomedical and material science specific applications)
The functionalization of this compound extends to specific chemical applications that are not directly related to biomedical or material science fields. A primary area of application is in coordination chemistry.
The Schiff bases derived from this compound are excellent chelating agents. mdpi.com They act as versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. nih.govresearchgate.net For example, Schiff-base ligands formed from the condensation of this compound and salicylaldehyde or diformylphenols have been used to synthesize mononuclear, dinuclear, and macrocyclic copper(II) and vanadyl(IV) complexes. nih.gov The structure of the resulting complex can be tuned by selecting the appropriate carbonyl precursor, leading to open-chain or macrocyclic coordination compounds. nih.gov These complexes are of significant interest in the study of magnetic interactions between metal centers and in catalysis.
Another key application is in the synthesis of dyes and pigments. The extended π-conjugated system present in this compound and its derivatives, particularly in the Schiff bases and resulting heterocycles, forms the basis for chromophores. By modifying the structure through derivatization, the electronic properties can be altered to produce compounds with specific colors, making them suitable as raw materials for dyes.
Coordination Chemistry of Diaminobut 2 Enedinitrile and Its Derivatives
Design and Synthesis of Diaminobut-2-enedinitrile-Derived Ligands
The design of ligands derived from this compound is centered on leveraging its reactive amino groups. These groups can readily undergo condensation reactions with various carbonyl compounds, leading to the formation of Schiff bases, or be incorporated into larger molecular frameworks to create polydentate systems.
Schiff bases are a prominent class of ligands synthesized from the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.com In the context of this compound, its two primary amine functionalities provide ideal sites for reaction. The synthesis typically involves the condensation of one molecule of this compound with two molecules of an aldehyde or ketone. researchgate.net This [1+2] condensation with various aromatic and heterocyclic dialdehydes has been shown to produce a number of new acyclic Schiff bases. researchgate.net
These reactions yield bis-Schiff bases containing two azomethine (C=N) groups, which are crucial for coordinating with metal ions. researchgate.net The synthesis process is often straightforward, involving refluxing the reactants in a suitable solvent like ethanol. mdpi.com The resulting Schiff base ligands are notable for their structural properties and strong binding capabilities, making them a subject of extensive research. mdpi.com The electronic properties of these ligands can be tuned by altering the substituents on the aldehyde or ketone precursors. For instance, ligands with electron-donating groups may exhibit different absorption characteristics compared to those with electron-withdrawing groups. researchgate.net
Polydentate ligands, also known as chelating ligands or chelators, are molecules that can form multiple bonds to a single central metal ion. libretexts.orglibretexts.org This ability to "bite" or "grasp" the metal ion, much like a crab's claw, results in the formation of a chelated complex. stackexchange.com Ligands derived from this compound can be designed as polydentate systems, capable of binding to a metal center through multiple donor atoms. researchgate.net
The term "denticity" refers to the number of donor atoms a single ligand uses to bind to the central metal ion. libretexts.org A ligand can be monodentate (one donor atom), bidentate (two donor atoms), tridentate (three donor atoms), and so on. libretexts.orglibretexts.org The Schiff bases derived from this compound can act as polydentate ligands, often coordinating through the nitrogen atoms of the azomethine groups and potentially other donor atoms present in the structure. oiccpress.com
The formation of a chelate complex with a polydentate ligand is generally more stable than the formation of a complex with an equivalent number of monodentate ligands. This enhanced stability is known as the chelate effect. youtube.com The thermodynamic basis for the chelate effect involves both enthalpy and entropy. From an enthalpic standpoint, breaking the multiple bonds of a polydentate ligand requires more energy than breaking a single bond from a monodentate ligand. Entropically, the reaction of a metal ion with one polydentate ligand leads to a smaller decrease in entropy (or a larger increase) compared to the reaction with multiple separate monodentate ligands, making the chelation process more favorable. libretexts.org
| Ligand Type | Description | Key Features |
| Schiff Base Ligands | Formed by condensation of this compound with aldehydes/ketones. researchgate.net | Contain azomethine (C=N) groups; versatile electronic properties. |
| Polydentate Ligands | Capable of forming multiple bonds to a single metal ion. libretexts.org | Form stable chelate complexes; stability enhanced by the chelate effect. youtube.com |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using this compound-derived ligands typically involves reacting the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, coordination geometry, and physicochemical properties.
A wide range of transition metal complexes have been synthesized using ligands derived from this compound. These include complexes with Copper(II), Nickel(II), Zinc(II), Cadmium(II), and Cobalt(II). mdpi.comresearchgate.netnih.gov The general procedure for synthesis involves mixing a solution of the Schiff base ligand with a solution of the corresponding metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in a solvent like ethanol and refluxing the mixture for several hours. mdpi.comnih.gov
The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, can be determined through elemental analysis. nih.gov Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR), and magnetic susceptibility measurements are employed to elucidate the structure and bonding within these complexes. mdpi.comnih.gov For example, in Schiff base complexes, the coordination of the azomethine nitrogen to the metal center is often confirmed by a shift in the C=N stretching frequency in the IR spectrum. mdpi.com
The coordination environment around a central metal ion is defined by its coordination number (the number of ligand donor atoms bonded to it) and the geometric arrangement of these atoms. Four-coordinate and six-coordinate geometries are common for transition metal complexes. chemrxiv.orgnih.gov
Complexes derived from this compound ligands exhibit various coordination geometries depending on the metal ion, the specific ligand structure, and reaction conditions. Common geometries include tetrahedral, square planar, and octahedral. chemrxiv.orgnih.gov
Tetrahedral Geometry : In some complexes, such as certain Co(II), Cu(II), and Ni(II) systems, the metal center is coordinated to four donor atoms from the ligands in a tetrahedral arrangement. mdpi.comoiccpress.com
Octahedral Geometry : Six-coordinate complexes often adopt an octahedral geometry. nih.gov This is observed in some Cr(III) and Fe(III) complexes where the Schiff base ligand and other co-ligands or solvent molecules occupy the six coordination sites around the metal ion. mdpi.com
Square Planar Geometry : This geometry is also possible for four-coordinate complexes, particularly with d⁸ metal ions like Ni(II) and Cu(II). nih.gov
The dianionic form of tetradentate Schiff base ligands can coordinate to metal ions like Cu²⁺ and Ni²⁺ through two azomethine nitrogens and two phenolate oxygens, resulting in tetrahedral geometries. oiccpress.com X-ray crystallography provides definitive structural information, confirming the coordination mode and the precise geometry of the metal center. nih.gov
The formation, structure, and dimensionality of coordination polymers and discrete metal complexes are significantly influenced by the nature of the anions and any co-ligands present in the reaction system. researchgate.net Anions can act as coordinating ligands themselves, binding directly to the metal center, or they can exist as counter-ions, balancing the charge of the complex cation without direct coordination.
The coordinating ability of an anion can affect the final structure. For instance, some anions can coordinate in a monodentate fashion, occupying one coordination site, while others might bridge between two metal centers. researchgate.net The choice of anion can dictate whether a 1D chain, a 2D network, or a 3D polymer is formed. researchgate.net
| Metal Ion | Typical Geometry | Coordination Details |
| Copper(II) | Square Planar nih.gov, Tetrahedral mdpi.comoiccpress.com | Can form binuclear complexes; geometry influenced by ligand structure. nih.gov |
| Nickel(II) | Tetrahedral oiccpress.com, Square Planar nih.gov | Coordination often involves azomethine nitrogen and phenolate oxygen atoms. oiccpress.com |
| Cobalt(II) | Tetrahedral mdpi.com, Octahedral mdpi.com | Geometry can be influenced by the presence of co-ligands like water. mdpi.com |
| Zinc(II) | Tetrahedral | Often forms complexes with Schiff bases derived from this compound. researchgate.net |
| Cadmium(II) | Distorted Octahedral | Can form complexes with Schiff bases derived from this compound. researchgate.net |
Spectroscopic and Structural Analysis of Coordination Complexes
The elucidation of the structure and bonding in coordination complexes of this compound is heavily reliant on a combination of spectroscopic techniques and single-crystal X-ray diffraction. These methods provide detailed insights into the mode of ligand coordination, the electronic environment of the metal center, the conformation of the ligand upon complexation, and the precise three-dimensional arrangement of atoms in the solid state.
Infrared Spectroscopy for Ligand-Metal Coordination
Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of this compound to a metal center. The most informative regions of the IR spectrum are those corresponding to the vibrational modes of the amino (N-H), cyano (C≡N), and alkene (C=C) groups. Coordination to a metal ion typically results in shifts in the vibrational frequencies of these functional groups, providing direct evidence of ligand-metal bond formation.
Upon complexation, the stretching vibrations of the amino groups, ν(N-H), are often shifted to lower frequencies. This shift is indicative of the donation of the lone pair of electrons from the nitrogen atom to the metal center, which weakens the N-H bond. Similarly, the C≡N stretching frequency, ν(C≡N), is sensitive to coordination. If the nitrile nitrogen is involved in bonding, a shift in this frequency is expected. The direction and magnitude of the shift can provide information about the nature of the metal-nitrile interaction, including the extent of π-backbonding. nih.gov Changes in the C=C stretching vibration also occur upon coordination, reflecting alterations in the electronic structure of the ligand backbone.
| Functional Group | Typical Wavenumber Range (cm⁻¹) in Free Ligand | Observed Shifts upon Coordination | Reference |
| ν(N-H) | 3200-3400 | Shift to lower frequency | researchgate.net |
| ν(C≡N) | 2200-2250 | Shift to higher or lower frequency | unibo.it |
| ν(C=C) | 1600-1650 | Shift in frequency and intensity | researchgate.net |
Electronic Spectroscopy (UV-Vis) for Ligand Field and Electronic Transitions
Electronic spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure of the coordination complexes of this compound. The spectra of these complexes typically exhibit two main types of electronic transitions: ligand-to-metal charge transfer (LMCT) bands and d-d transitions.
The free this compound ligand displays intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the molecule. Upon coordination to a metal ion, these intraligand transitions may be shifted. More significantly, new absorption bands often appear in the visible region of the spectrum. These are typically assigned as LMCT bands, arising from the transfer of electron density from the filled orbitals of the ligand to the vacant or partially filled d-orbitals of the metal center. The energy of these charge transfer bands is dependent on the nature of both the metal ion and the ligand.
For transition metal complexes with partially filled d-orbitals, weaker absorption bands corresponding to d-d transitions can also be observed. These transitions occur between the split d-orbitals of the metal ion, and their energies are influenced by the ligand field strength of this compound and the geometry of the complex. The study of these d-d transitions allows for the determination of ligand field parameters, such as the crystal field splitting energy (Δo for octahedral complexes), which provides a measure of the metal-ligand bond strength. purdue.edu
| Transition Type | Typical Wavelength Range (nm) | Information Gained |
| π→π* and n→π* (Intraligand) | 200-400 | Ligand electronic structure |
| Ligand-to-Metal Charge Transfer (LMCT) | 400-700 | Metal-ligand electronic interaction |
| d-d Transitions | 400-800 | Ligand field strength, complex geometry |
This table provides a generalized summary. Specific values depend on the metal ion and the solvent.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Ligand Conformation in Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the conformation of this compound in its coordination complexes, particularly in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the ligand.
In the ¹H NMR spectrum of the free ligand, the protons of the amino groups give rise to a characteristic resonance. Upon coordination to a diamagnetic metal ion, the chemical shift of these protons can change significantly. This change is influenced by several factors, including the deshielding effect of the metal ion and conformational changes in the ligand upon binding. The integration of the NMR signals can also confirm the stoichiometry of the ligand in the complex. nih.gov
¹³C NMR spectroscopy is equally informative. The resonances of the carbon atoms in the C=C double bond and the C≡N triple bonds are particularly sensitive to coordination. Shifts in these resonances can provide insights into the changes in electron density distribution within the ligand upon complexation. For instance, coordination through the amino groups can lead to noticeable shifts in the signals of the adjacent olefinic carbons.
| Nucleus | Key Resonances | Information from Chemical Shifts |
| ¹H | Amino (N-H) protons | Coordination-induced shifts, ligand conformation |
| ¹³C | Olefinic (C=C) carbons | Changes in electron density upon coordination |
| ¹³C | Nitrile (C≡N) carbons | Involvement of nitrile groups in coordination |
This table provides a generalized summary. Specific values depend on the metal ion, solvent, and temperature.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
The most definitive method for determining the three-dimensional structure of this compound coordination complexes is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.com
Structural studies have revealed that this compound can act as a versatile ligand, coordinating to metal centers in various modes. It commonly functions as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion through the two amino groups. In some cases, it can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. nih.gov
X-ray diffraction studies have been crucial in establishing the coordination environments around the metal ions in these complexes, which can range from tetrahedral and square planar to octahedral geometries, depending on the metal and the stoichiometry of the complex. nih.gov The structural data obtained from these studies are invaluable for understanding the factors that govern the formation and stability of these complexes.
| Complex Fragment | Bond Length (Å) | Bond Angle (°) | Coordination Mode | Reference |
| M-N(amino) | 1.9 - 2.2 | N-M-N (chelate) ~80-90 | Bidentate chelating | nih.gov |
| C=C | ~1.35 | C-C-N ~120 | Ligand backbone | researchgate.net |
| C≡N | ~1.15 | C-C≡N ~178 | Often non-coordinating | researchgate.net |
This table presents typical ranges of structural parameters observed in metal complexes of this compound and its derivatives.
Theoretical Insights into Metal-Ligand Bonding and Stability in this compound Complexes
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for gaining a deeper understanding of the nature of metal-ligand bonding and the factors influencing the stability of this compound complexes. unibo.it These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and bond energies, providing insights that complement experimental findings.
DFT calculations can be used to model the geometry of the complexes, and the calculated structural parameters can be compared with experimental data from X-ray crystallography to validate the computational model. Once a reliable model is established, it can be used to investigate the electronic structure of the complex in detail.
Analysis of the molecular orbitals can reveal the nature of the metal-ligand interactions. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the charge transfer characteristics of the complex. The contribution of ligand and metal orbitals to the molecular orbitals of the complex can be quantified, providing a detailed picture of the covalent character of the metal-ligand bonds. dalalinstitute.com
Furthermore, theoretical methods can be employed to calculate the binding energy between the metal and the ligand, which is a direct measure of the stability of the complex. By systematically varying the metal ion or substituents on the ligand, the factors that contribute to the stability of these complexes can be elucidated. These theoretical studies provide a powerful framework for rationalizing the observed properties of this compound complexes and for predicting the properties of new, yet-to-be-synthesized compounds. york.ac.uk
Polymer Chemistry and Macromolecular Architectures Involving Diaminobut 2 Enedinitrile
Role of Hydrogen cyanide Tetramerization in Polymerization Studies
The polymerization of hydrogen cyanide is a process of significant intrigue, particularly in the context of prebiotic chemistry, as HCN is abundant in the universe. This process leads to a complex mixture of compounds, including a variety of polymers and oligomers. Among these, the formation of diaminobut-2-enedinitrile (DAMN), the tetramer of HCN, is a key event.
The self-polymerization of HCN can proceed through several stages. The formation of the dimer (iminoacetonitrile) is considered a potential rate-limiting step, followed by the trimer (aminomalononitrile), and ultimately the tetramer (DAMN). The formation of DAMN from the trimer is a spontaneous and irreversible reaction under certain conditions.
This compound as a Monomer or Building Block for Polymers
Beyond its role in HCN chemistry, this compound is a highly functional and versatile monomer in its own right, used for the synthesis of conjugated polymers and functional materials. nih.govresearchgate.net Its ability to self-polymerize under thermal activation has been extensively studied. This self-polymerization can be carried out under various conditions, including in bulk, from the melt, and under hydrothermal or solvothermal conditions, yielding C=N based conjugated polymers. nih.govacs.org
The solvothermal polymerization (STP) of DAMN has been evaluated in a range of solvents and temperatures, with high yields achieved in protic n-alcohols like n-pentanol and n-hexanol. nih.gov These studies aim to understand the polymerization mechanisms and control the properties of the resulting materials, which have potential applications as capacitors, semiconductors, and biosensors. acs.org Furthermore, DAMN has been successfully grafted onto other polymer backbones, such as polystyrene, demonstrating its utility in modifying existing polymers. tsijournals.com
The table below summarizes various polymerization methods involving DAMN as a monomer.
| Polymerization Method | Conditions | Resulting Polymer Type | Reference(s) |
| Solvothermal Polymerization | Protic n-alcohols (e.g., n-hexanol), 130-150 °C | C=N based conjugated polymers | nih.gov |
| Hydrothermal Polymerization | Water, elevated temperature | C=N based conjugated polymers | acs.org |
| Bulk/Melt Polymerization | Thermally activated in solid state or from melt | Conjugated functional materials | acs.org |
| Microwave-Assisted Polymerization | Hydrothermal, 170-190 °C | Semiconducting polymeric particles | researchgate.net |
| Graft Polymerization | DAMN grafted onto Polystyrene using AIBN initiator | Functionalized polystyrene grafts | tsijournals.com |
Synthesis of Two-Dimensional (2D) Polymers from this compound Derivatives
The synthesis of two-dimensional (2D) polymers, or covalent organic frameworks (COFs), is a rapidly advancing field in materials science. These materials feature covalently bonded monomer units extending into a 2D sheet. The solid-state polymerization (SSP) of this compound has been identified as a promising example of a one-pot reaction using a single reagent to form 2D materials. researchgate.netcsic.es
Thermally initiated bulk polymerization of DAMN leads to a complex conjugated system. Analysis of this process suggests the formation of a 2D macrostructure predominantly composed of fused imidazole (B134444) rings. csic.es This highlights the potential of DAMN as a precursor for creating ordered, nitrogen-rich 2D polymeric systems. researchgate.netresearchgate.net
Interfacial synthesis is a powerful technique for creating thin, ordered polymer films at the boundary between two phases, such as air-water or liquid-liquid interfaces. This method can guide the formation of continuous, mono- or few-layered 2D polymers under mild conditions. Methodologies like surfactant-monolayer-assisted interfacial synthesis (SMAIS) utilize a surfactant layer at the interface to pre-organize monomers, facilitating their 2D polymerization into crystalline structures. While specific examples of using DAMN derivatives in SMAIS are not yet prevalent in the literature, this methodology represents a promising future direction for controlling the synthesis of 2D polymers from DAMN and its derivatives, potentially offering greater control over film thickness and crystallinity compared to bulk methods.
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible, allowing for "error-checking" and self-correction during the polymerization process. This is particularly crucial for the synthesis of highly ordered crystalline structures like 2D polymers. Imine (Schiff base) formation, resulting from the condensation of an amine and an aldehyde, is a classic example of a dynamic covalent reaction.
This compound readily undergoes condensation reactions with aldehydes to form Schiff bases. benthamdirect.comnih.govresearchgate.netrsc.org The principles of these condensation reactions are central to the proposed formation of 2D macrostructures from DAMN. The solid-state polymerization of DAMN into a 2D network of imidazole rings involves a series of condensation steps, which can be viewed through the lens of DCC, where the system seeks a thermodynamically stable, ordered arrangement. csic.es
While dynamic reactions are beneficial for creating crystalline materials, irreversible covalent reactions can impart greater thermal and chemical stability to the final polymer. In the context of 2D polymer synthesis from DAMN, the solid-state polymerization process, especially at elevated temperatures, involves steps that become effectively irreversible. Mechanistic studies involving thermogravimetry-mass spectrometry (TG-MS) have identified dehydrocyanation (loss of HCN) and deamination (loss of NH₃) as significant processes during the thermal polymerization of DAMN. csic.es These elimination reactions lead to the formation of highly stable, fused heterocyclic aromatic structures, locking the 2D network into its final, robust form.
Polymerization of this compound-Based Schiff Bases
Schiff bases derived from this compound are not only important intermediates for heterocyclic synthesis but can also serve as monomers for polymerization. nih.govlongdom.org The reaction of DAMN with unsaturated aldehydes like acrolein and crotonaldehyde (B89634) can yield monoimine derivatives. acs.org These monoimine monomers, which still possess reactive sites, can undergo a thermally induced step-growth 1,4-conjugate addition polymerization. acs.org This process leads to the formation of moderate molecular weight oligomeric or polymeric materials. acs.org
The research by Johnson et al. demonstrated that these monoimine derivatives of DAMN, when heated, polymerize to form linear polymers. acs.org This represents a distinct polymerization pathway from the self-condensation of DAMN itself, utilizing the reactivity of the Schiff base product to build a different type of polymer backbone. The resulting polymers exhibit high thermal stability, with very low loss of volatile components up to 1000 °C and high char yields. acs.org
Mechanistic Studies of 2D Polymer Growth from this compound Precursors
The on-surface synthesis of two-dimensional (2D) polymers from molecular precursors represents a frontier in materials science, promising novel materials with unique electronic and mechanical properties. The growth of these materials from precursors like this compound is a complex process governed by a delicate interplay of thermodynamics and kinetics at the solid-gas or solid-liquid interface. Mechanistic studies are crucial for understanding and controlling the formation of well-ordered, large-domain 2D polymers. These investigations typically involve a combination of surface-sensitive techniques, such as scanning tunneling microscopy (STM), and theoretical approaches, including density functional theory (DFT) and kinetic Monte Carlo (kMC) simulations.
Strain Management in 2D Polymerization
The successful synthesis of large, defect-free 2D polymer lattices is often hindered by the accumulation of strain during the growth process. This strain can originate from several sources, including a mismatch between the lattice parameters of the growing polymer and the underlying substrate, as well as internal strain arising from non-ideal bond angles and lengths within the polymeric network. Effective strain management is therefore a critical aspect of achieving high-quality 2D polymers.
One of the primary sources of strain is the epitaxial mismatch between the 2D polymer and the substrate. The substrate plays a crucial role in templating the growth of the 2D structure, and a significant difference in their natural lattice constants can lead to the introduction of defects such as dislocations, grain boundaries, and wrinkles in the polymer sheet. The choice of substrate is therefore a key parameter in controlling strain. Substrates with a lattice that is commensurate with that of the desired 2D polymer can promote epitaxial growth and reduce strain.
Internal strain , on the other hand, is inherent to the chemical structure of the polymer. The formation of covalent bonds in a 2D network imposes rigid geometric constraints. If the polymerization process leads to deviations from the ideal, low-energy conformations of the polymer, internal strain will build up. This can manifest as out-of-plane buckling or the formation of porous, less-dense structures. In the case of this compound, the polymerization is expected to proceed through the reaction of its amino and nitrile groups, leading to a network of fused heterocyclic rings. The planarity and rigidity of these rings will dictate the internal strain of the resulting 2D polymer.
Strategies for managing strain in 2D polymerization include:
Substrate Selection: Choosing a substrate with a lattice constant that closely matches that of the target 2D polymer.
Temperature Control: The growth temperature can influence the mobility of monomers and the rate of reaction, allowing for the annealing of strain-induced defects.
Hierarchical Polymerization: A stepwise approach where an ordered, non-covalent supramolecular network is first formed, followed by covalent bond formation. This allows for error correction and strain relaxation in the initial, reversible self-assembly stage.
Introduction of Flexibility: Designing precursor molecules with a degree of conformational flexibility can help to accommodate strain during polymerization.
The table below illustrates hypothetical strain effects on the 2D polymerization of this compound on different substrates.
| Substrate | Lattice Mismatch with Hypothetical Polymer | Predicted Strain Effects | Potential for High-Quality Growth |
| Graphene | Low | Minimal epitaxial strain, promoting the formation of large, flat domains. | High |
| Cu(111) | Moderate | May lead to the formation of Moiré patterns and periodic strain fields. | Moderate to High |
| Ag(111) | High | Significant strain accumulation, potentially leading to smaller domain sizes and higher defect densities. | Low to Moderate |
Role of Monomer Trafficking and Crystallization in 2D Polymer Formation
The formation of a long-range ordered 2D polymer is not a spontaneous event but rather a carefully orchestrated process that begins with the adsorption of precursor molecules on a surface, followed by their diffusion, self-assembly into ordered structures, and finally, covalent bond formation. The trafficking of monomers and their crystallization into a well-defined supramolecular network prior to polymerization are critical steps that dictate the ultimate quality of the 2D material.
Monomer trafficking , or surface diffusion, is the process by which adsorbed precursor molecules move across the substrate. The rate of diffusion is governed by the energy barrier for moving from one adsorption site to another. This energy barrier is influenced by the strength of the interaction between the monomer and the substrate, as well as the corrugation of the surface potential. For this compound, the amino and nitrile functional groups can interact with the substrate through van der Waals forces, hydrogen bonding (on suitable substrates), or even weak chemical bonds. A high diffusion rate allows monomers to explore the surface, find energetically favorable binding sites, and assemble into larger structures.
Crystallization in the context of 2D polymer formation refers to the self-assembly of monomers into a highly ordered, non-covalent 2D supramolecular network. This process is driven by intermolecular interactions, such as hydrogen bonding between the amino and nitrile groups of adjacent this compound molecules. The formation of a stable, crystalline intermediate is highly desirable as it provides a template for the subsequent polymerization step. This pre-ordering allows for the correction of defects before the formation of irreversible covalent bonds, a concept known as "error correction."
The balance between the kinetics of monomer diffusion, the thermodynamics of supramolecular crystallization, and the kinetics of the polymerization reaction is crucial. Ideally, the conditions should favor the formation of a large, single-crystalline supramolecular domain before the onset of polymerization. This can often be achieved by a two-step annealing process: a low-temperature step to promote diffusion and ordering, followed by a higher-temperature step to initiate the covalent bond formation.
The following table outlines the key factors influencing monomer trafficking and crystallization in the on-surface synthesis of 2D polymers from this compound.
| Factor | Influence on Monomer Trafficking | Influence on Crystallization |
| Substrate Temperature | Higher temperature increases diffusion rates, but can also lead to desorption. | Can either promote or disrupt the formation of ordered structures, depending on the stability of the supramolecular network. |
| Monomer Flux | High flux can lead to the rapid formation of disordered aggregates, hindering ordered growth. | A low, controlled flux allows sufficient time for monomers to diffuse and find their optimal positions in the growing crystal. |
| Monomer-Substrate Interaction | Strong interactions can reduce mobility, while weak interactions enhance it. | The substrate can template the crystal structure of the supramolecular assembly. |
| Monomer-Monomer Interaction | Strong, directional interactions (e.g., hydrogen bonds) are the driving force for crystallization. | The geometry and strength of these interactions determine the structure and stability of the 2D crystal. |
Theoretical and Computational Studies on Diaminobut 2 Enedinitrile
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the arrangement of electrons and the nature of chemical bonds within a molecule. These calculations can predict molecular geometry, energy levels, and various spectroscopic properties.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational efficiency. Studies on related aromatic and electron-rich systems, such as diaminonaphthalene, utilize DFT methods like B3LYP with basis sets such as 6-31G(d,p) to determine a range of molecular properties. researchgate.net These calculations provide optimized molecular structures, total energies, and electronic state information. researchgate.net
Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and the energy required to excite an electron from the ground state. researchgate.net A smaller energy gap suggests that a molecule can be more easily excited. researchgate.net Other important descriptors derived from these calculations are ionization potential, electron affinity, chemical potential, global hardness, softness, and global electrophilicity, which together paint a comprehensive picture of the molecule's reactivity. researchgate.netmdpi.com
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. mdpi.com |
This table represents the types of properties typically determined through DFT calculations for organic molecules.
Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and more complex approaches like multireference configuration interaction (MRCI), are based on first principles without the use of empirical parameters. mdpi.comaps.org These methods are employed for highly accurate calculations of the electronic configuration and for analyzing complex bonding situations. mdpi.com
These calculations can provide a detailed description of the molecular orbitals, including their composition from atomic orbitals, and can be used to analyze electronic transitions between different states. nih.gov For molecules with complex electronic structures, such as those with significant electron correlation, ab initio methods like CASSCF (Complete Active Space Self-Consistent Field) and MRCI are necessary to obtain a correct description of the ground and excited electronic states. aps.orgmdpi.com This level of theory is crucial for understanding photochemical behavior and interpreting UV-visible absorption spectra by calculating transition energies and oscillator strengths. nih.gov
Tautomerism and Isomerism Investigations
Diaminobut-2-enedinitrile can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. Understanding the equilibrium between these forms is essential as each tautomer can exhibit different chemical and physical properties.
The most stable and common form of this compound is (Z)-2,3-diaminobut-2-enedinitrile. However, through proton transfer, it can exist in equilibrium with other tautomers. One significant potential tautomer involves the migration of a proton from an amino group to a nitrogen of the nitrile group or to the central carbon backbone. A key predicted tautomeric form is a keteneimine structure. Keteneimines are characterized by a C=C=N cumulative double bond system. The interconversion between the enediamine and keteneimine forms represents a dynamic equilibrium that can be influenced by various factors.
Computational methods are invaluable for predicting the relative stability of different tautomers. By calculating the Gibbs free energy or electronic energy of each isomer, researchers can determine which form is energetically preferred. These calculations are typically performed for the molecule in the gas phase (an isolated state) and in solution to understand environmental effects.
In the gas phase, the relative stability is determined by the intrinsic electronic structure of the tautomers. Theoretical studies on other heterocyclic systems show that one tautomer is often significantly more stable than others. jocpr.com For this compound, the diamino form is expected to be the most stable in the gas phase due to its conjugated system and intramolecular hydrogen bonding possibilities. The relative energies of other tautomers, like the keteneimine form, are calculated to determine their potential population in an equilibrium mixture. researchgate.net
Table 2: Illustrative Relative Energies of Tautomers in Different Phases
| Tautomeric Form | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Aqueous Solution) (kcal/mol) |
|---|---|---|
| (Z)-2,3-diaminobut-2-enedinitrile | 0.0 (Reference) | 0.0 (Reference) |
| Keteneimine Tautomer 1 | > 10 | > 5 |
| Keteneimine Tautomer 2 | > 15 | > 10 |
Note: The values in this table are illustrative, based on general principles of tautomer stability, to demonstrate the expected trend where the primary diamino form is most stable and solvation often reduces the relative energy difference to more polar tautomers.
The solvent environment can have a profound impact on tautomeric equilibria. nih.gov Solvation effects are often modeled computationally using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant (ε). jocpr.commdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing conformational changes, solvent effects, and dynamic processes that are often inaccessible to experimental techniques alone.
For this compound, MD simulations are particularly valuable for understanding its structural flexibility and interactions in different environments. The development of accurate force fields, which are sets of parameters describing the potential energy of the system, is a critical prerequisite for reliable MD simulations. The Automated Topology Builder (ATB) and Repository provides force field parameters for diaminomaleonitrile (B72808), facilitating its simulation in biomolecular systems. These parameters are essential for studying interactions with other molecules, such as proteins in drug design applications, or for simulating the compound in solution to understand its solvation dynamics.
Ab initio molecular dynamics simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, have been employed to study the formation of diaminomaleonitrile from hydrogen cyanide (HCN) in liquid HCN. These simulations have been instrumental in understanding the base-catalyzed reaction mechanisms and the role of the solvent in the process acs.org. By simulating the system at the quantum level, researchers can observe bond formation and breaking events and elucidate complex reaction pathways that would be difficult to study experimentally.
The insights gained from MD simulations of this compound can inform a variety of applications, from understanding its role in prebiotic chemistry to designing new materials and pharmaceuticals.
Mechanistic Computational Studies of this compound Reactions
Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful approach to investigate the mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, offering a detailed picture of how reactions occur at the molecular level.
The free energy surface (FES) is a multidimensional plot that represents the Gibbs free energy of a system as a function of one or more reaction coordinates. By calculating the FES, chemists can identify the most stable structures (minima on the surface), transition states (saddle points), and the energy barriers between them. This information is crucial for understanding reaction feasibility, rates, and mechanisms.
A key reaction involving this compound is its formation from hydrogen cyanide. Computational studies have elucidated the free energy profile for the base-catalyzed formation of diaminomaleonitrile in liquid HCN acs.org. The calculations reveal the relative Gibbs free energies of the various intermediates and transition states along the reaction pathway.
Below is a table summarizing the computed relative Gibbs free energies for the formation of this compound at 278 K in liquid HCN acs.org. The reaction proceeds through several intermediates, including amino-3-imino butanedinitrile.
| Species/State | Relative Gibbs Free Energy (kcal/mol) |
| 2,3-diiminopropanenitrile | 0.0 |
| Transition State 1 | +15.2 |
| amino-3-imino butanedinitrile | -5.1 |
| Transition State 2 | +1.2 |
| This compound | -10.5 |
This data is derived from the free energy profile presented in the cited research and represents the relative energies of key species involved in the formation of this compound.
Kinetic modeling aims to mathematically describe the rates of chemical reactions. Computational studies provide the necessary parameters, such as activation energies and rate constants, to build accurate kinetic models. These models can then be used to predict how reaction rates will change under different conditions, such as temperature, pressure, and reactant concentrations.
For the formation of this compound from HCN, computational studies have shown that the process is under kinetic control, meaning the distribution of products is determined by the rates of the competing reaction pathways rather than by the thermodynamic stability of the products acs.org. The rate-limiting step in the formation of both diaminomaleonitrile and polyimine (a competing product) is the base-catalyzed dimerization of HCN acs.org.
The study of the solvothermal polymerization of diaminomaleonitrile has also benefited from kinetic analysis. By monitoring the reaction progress using techniques like differential scanning calorimetry (DSC), researchers can determine kinetic parameters such as the reaction order, rate coefficient, and activation energy. These experimental data, when combined with computational models, can elucidate complex reaction mechanisms, including autocatalytic pathways observed in the solid-state polymerization of diaminomaleonitrile.
Furthermore, computational investigations into the reactions of diaminomaleonitrile with other molecules, such as aldehydes and isocyanates, have been used to explore different reaction pathways and determine the dominant mechanisms. DFT calculations have been employed to resolve controversies regarding the structure of the reaction products, for instance, in determining whether purine (B94841) or pyrimidine ring systems are formed researchgate.net.
The table below presents a hypothetical example of kinetic parameters that could be derived from computational studies for a reaction involving this compound.
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |
| Isomerization to Diaminofumaronitrile | 25.0 | 1.0 x 10¹³ | 3.5 x 10⁻⁶ |
| Cyclization to an Imidazole (B134444) derivative | 18.5 | 5.0 x 10¹² | 2.1 x 10¹ |
This table is illustrative and provides an example of the types of data that can be obtained from kinetic modeling based on computational chemistry. The values are not from a specific cited source for a single reaction but represent typical parameters obtained from such studies.
Advanced Spectroscopic Characterization Techniques Applied to Diaminobut 2 Enedinitrile Research
High-Resolution NMR Spectroscopy for Conformational and Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. omicsonline.org For diaminobut-2-enedinitrile, NMR provides definitive evidence of its covalent framework and insights into its conformational preferences. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra reveal the number and chemical environment of the hydrogen and carbon atoms, respectively. slideshare.net The symmetry of the (Z)-isomer results in a simplified spectrum, with chemically equivalent protons and carbons.
Conformational analysis, particularly concerning the rotation around the C-N bonds and the planarity of the molecule, can be investigated using Nuclear Overhauser Effect (NOE) experiments. nih.gov These experiments measure through-space interactions between protons, helping to establish their relative proximity and thus the molecule's preferred conformation in solution. Combining these experimental data with quantum mechanics calculations allows for the determination of the most stable conformers. nih.gov
While 1D NMR provides basic structural information, multi-dimensional NMR methods are employed to resolve complex spectra and unambiguously assign signals, especially in larger or less symmetrical derivatives. researchgate.netnih.gov Two-dimensional (2D) techniques are particularly powerful. omicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For a derivative of this compound, COSY would map the connectivity of protons within its structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. It is highly effective for assigning which protons are bonded to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded through protons.
Together, these multi-dimensional experiments provide a complete picture of the molecular connectivity, confirming the structure of this compound and its derivatives. researchgate.net
Table 1: Predicted NMR Chemical Shifts for (Z)-2,3-diaminobut-2-enedinitrile Note: These are theoretical values. Actual experimental values may vary based on solvent and other conditions.
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Amine (NH₂) | ~5.0 - 6.0 |
| ¹³C | Alkene (=C-N) | ~115 - 125 |
| ¹³C | Nitrile (-C≡N) | ~110 - 120 |
Advanced Vibrational Spectroscopy (e.g., Raman, VCD, ROA) for Detailed Structural Analysis
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule, providing a fingerprint based on its bonding and geometry. Raman spectroscopy is particularly effective for studying this compound, especially its characteristic functional groups. nih.gov
Chiroptical vibrational techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offer an even deeper level of structural detail. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures a similar difference in Raman scattering. nih.govbiorxiv.org These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are powerful tools for determining the absolute configuration of chiral molecules. researchgate.net While this compound itself is achiral, VCD and ROA are invaluable for studying chiral derivatives or its interactions within a chiral environment. The interpretation of VCD and ROA spectra is heavily reliant on theoretical calculations, typically using Density Functional Theory (DFT), to predict the spectra for different conformers or stereoisomers. mdpi.comrsc.org
The vibrational spectrum of this compound is characterized by several key modes that reflect its molecular structure. Analysis of these vibrations provides direct information on the strength and nature of its chemical bonds.
C≡N Stretch: The nitrile groups give rise to a strong, sharp band in the 2200-2260 cm⁻¹ region of the Raman and IR spectra. The exact position of this band is sensitive to the electronic environment.
C=C Stretch: The central carbon-carbon double bond produces a characteristic stretching vibration, typically in the 1600-1680 cm⁻¹ range.
N-H Bending and Stretching: The amine groups exhibit bending vibrations (around 1600 cm⁻¹) and stretching vibrations (in the 3100-3500 cm⁻¹ region). The positions and shapes of these bands can provide information about hydrogen bonding.
C-N Stretch: The carbon-nitrogen single bonds have stretching modes that appear in the fingerprint region of the spectrum (typically 1000-1350 cm⁻¹).
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3100 - 3500 |
| C≡N Stretch | Nitrile (-CN) | 2200 - 2260 |
| C=C Stretch | Alkene | 1600 - 1680 |
| N-H Bend | Amine (-NH₂) | ~1600 |
| C-N Stretch | Amine | 1000 - 1350 |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in the solid state. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.orgresearchgate.net
Crystal structure data for this compound is available in the Cambridge Structural Database. nih.gov Studies on its derivatives confirm the expected molecular geometry and reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net This technique unambiguously confirms the (Z)-configuration of the double bond and the planarity of the molecular core. The crystallographic data obtained provides benchmark values for comparison with theoretical calculations and solution-state conformational studies.
Table 3: Example Crystallographic Data for a this compound Derivative (Based on data for C₁₇H₁₇N₅, a related compound) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4347 |
| b (Å) | 15.6392 |
| c (Å) | 11.0939 |
| β (°) | 100.215 |
| Volume (ų) | 1611.0 |
| Z (Molecules/Unit Cell) | 4 |
Mass Spectrometry Techniques (e.g., GC-MS) for Reaction Product Identification and Mechanism Support
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating, identifying, and quantifying components of a mixture. nih.gov This is particularly useful in the context of this compound for identifying the compound in reaction products, analyzing its purity, and providing evidence for proposed reaction mechanisms by detecting intermediates or byproducts.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The molecule then fragments in a characteristic pattern, which can be used for identification. Analysis of these fragmentation patterns helps to confirm the structure of the parent molecule.
Table 4: GC-MS Fragmentation Data for this compound nih.gov
| m/z Value | Interpretation | Relative Abundance |
|---|---|---|
| 108 | Molecular Ion [M]⁺ | Moderate |
| 81 | [M - HCN]⁺ | 2nd Highest |
| 54 | [M - 2HCN]⁺ | Top Peak |
Surface-Sensitive Spectroscopic Methods (e.g., TERS, STM, HR-AFM) for Interfacial Studies
The study of molecules at surfaces and interfaces is critical for applications in materials science and nanotechnology. Surface-sensitive spectroscopic methods provide the ability to characterize molecules on a substrate, often with single-molecule resolution.
Scanning Tunneling Microscopy (STM): This technique can image conductive surfaces with atomic resolution. For this compound adsorbed on a suitable substrate, STM can visualize the molecule's arrangement on the surface and probe its electronic structure, often revealing the shape of its molecular orbitals. aps.org
High-Resolution Atomic Force Microscopy (HR-AFM): HR-AFM, particularly with a functionalized tip (e.g., with a CO molecule), can resolve the chemical structure of individual molecules with unprecedented detail, directly imaging the atomic framework.
Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. By bringing a sharp metallic tip close to the molecule, the Raman signal can be enhanced by many orders of magnitude, making it possible to obtain a vibrational spectrum from a single this compound molecule. This allows for the study of its conformation and interaction with the surface without the averaging inherent in bulk measurements.
Prebiotic Chemistry and Astrobiological Implications of Diaminobut 2 Enedinitrile
Hypothesis of Diaminobut-2-enedinitrile as a Precursor in Abiogenesis
The hypothesis that this compound (also known as diaminomaleonitrile (B72808) or DAMN) was a pivotal precursor in abiogenesis dates back to the 1960s. wikipedia.org As a stable oligomer of hydrogen cyanide, a simple and abundant molecule thought to be present on the primitive Earth, this compound represents a crucial intermediate in the chemical pathways leading to more complex biomolecules. wikipedia.org Its formation from the polymerization of HCN provides a direct route from simple starting materials to a versatile chemical building block capable of forming both nucleic acid bases and amino acids. chemicalbook.comgoogle.com
The central role of this compound in this hypothesis is its ability to serve as a common ancestor for two fundamental classes of biomolecules, suggesting a chemically plausible and efficient pathway for the emergence of the basic components of life from a simple prebiotic soup.
Formation of Nucleobases from this compound via Photochemical Rearrangement
A significant body of research supports the role of this compound as a precursor to purine (B94841) nucleobases through a series of photochemical reactions. Under the influence of ultraviolet (UV) light, this compound undergoes a rearrangement to form 4-aminoimidazole-5-carbonitrile (AICN). wikipedia.orgchemicalbook.com
This transformation is a critical step, as AICN is a direct precursor to purines. Further reactions of AICN can lead to the formation of adenine, guanine, and other essential nucleobases. google.com This photochemical pathway provides a plausible mechanism for the synthesis of key components of RNA and DNA on the early Earth, where UV radiation from the young Sun would have been more intense.
Table 1: Photochemical Conversion of this compound
| Reactant | Condition | Product | Significance |
| This compound | UV Light | 4-aminoimidazole-5-carbonitrile (AICN) | Precursor to purine nucleobases |
Proposed Pathways for Amino Acid Formation (e.g., Aspartic Acid, Alanine, Glycine) from this compound Acidic Hydrolysis
In addition to its role in nucleobase synthesis, early experiments have indicated that this compound can also be a source of amino acids. The acidic hydrolysis of this compound has been shown to produce several amino acids, including aspartic acid, alanine, and glycine. wikipedia.orgchemicalbook.com
The proposed pathway involves the hydrolysis of the nitrile groups (-C≡N) in the this compound molecule to carboxylic acid groups (-COOH). This transformation, followed by further reactions, can lead to the formation of various amino acids. This process suggests a direct link between the chemistry of HCN polymerization and the origin of proteins, the functional workhorses of modern biology. google.com
Table 2: Amino Acids from this compound Hydrolysis
| Amino Acid | Proposed Formation Pathway |
| Aspartic Acid | Acidic hydrolysis of this compound and its derivatives. |
| Alanine | Acidic hydrolysis of this compound and its derivatives. |
| Glycine | Acidic hydrolysis of this compound and its derivatives. google.com |
Astrochemical Significance and Occurrence in Extraterrestrial Environments (e.g., Comets, Early Earth)
The astrochemical significance of this compound is intrinsically linked to the widespread presence of its precursor, hydrogen cyanide, in the cosmos. HCN is a common molecule found in a variety of extraterrestrial environments, including the interstellar medium, the atmospheres of planets and moons, and notably, in comets. wikipedia.org
Future Research Directions and Emerging Paradigms for Diaminobut 2 Enedinitrile
Development of Novel Green Chemistry Approaches for Diaminobut-2-enedinitrile Synthesis and Reactions
A major thrust in modern chemistry is the development of environmentally benign synthetic methods. For this compound, future research is increasingly focused on aligning its synthesis and subsequent reactions with the principles of green chemistry. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key research efforts are directed towards replacing traditional organic solvents with greener alternatives. For instance, the reaction of DAMN with various aromatic aldehydes to produce monoimines, which are valuable synthetic intermediates, has traditionally been carried out in solvents like methanol. mdpi.comlongdom.org Recent studies have demonstrated successful and chemoselective synthesis of these monoimines using water as a solvent without the need for a catalyst, or under entirely solvent-free conditions. mdpi.comlongdom.orgresearchgate.net These methods present significant advantages in terms of cost, safety, and environmental impact. mdpi.comresearchgate.net
Another promising green approach is the use of microwave irradiation to drive reactions. Microwave-assisted synthesis has been employed in reactions involving DAMN to create complex heterocyclic structures, offering benefits such as shorter reaction times and potentially higher yields compared to conventional heating methods. tandfonline.comeurekaselect.com
For the production of polymers from DAMN, solvothermal polymerization (STP) has been investigated using a variety of solvents. nih.govacs.org This research has identified that protic n-alcohols, such as n-hexanol, can serve as ideal eco-friendly solvents, achieving nearly quantitative yields and reducing hydrolysis and oxidation byproducts that are more common under standard hydrothermal conditions. nih.govacs.org
| Green Chemistry Approach | Reaction Type | Traditional Solvent | Green Alternative/Method | Key Advantages |
|---|---|---|---|---|
| Solvent Replacement | Synthesis of monoimines from DAMN and aldehydes | Methanol, Ethanol | Water (catalyst-free) or solvent-free conditions | Reduced toxicity, lower cost, improved safety, chemoselectivity. mdpi.comlongdom.orgresearchgate.net |
| Alternative Energy Source | Synthesis of heterocyclic compounds | Conventional Heating | Microwave Irradiation | Faster reaction times, high yields, energy efficiency. tandfonline.comeurekaselect.com |
| Optimized Solvent System | Solvothermal Polymerization (STP) of DAMN | Various / Hydrothermal | n-Hexanol | High yields, reduced byproducts, eco-friendly solvent. nih.govacs.org |
Exploration of Advanced Catalytic Applications for this compound and its Derivatives
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for advanced catalytic applications. The presence of both electron-donating amino groups and electron-withdrawing nitrile groups on a conjugated backbone allows for fine-tuning of their catalytic activity.
Polymers derived from DAMN are an area of intense investigation. These nitrogen-rich conjugated polymers have been shown to possess catalytic activity. For example, they can act as catalysts for the thermal decomposition of ammonium perchlorate, a key component in solid propellants. researchgate.net The potential for DAMN-based polymers to be developed into a broader class of catalysts for various organic transformations is a significant future research direction. nih.govacs.org There is also evidence that DAMN-derived copolymers can act as macromolecular catalysts, potentially through an autocatalytic mechanism. acs.org
Derivatives of DAMN, such as diimines formed from its reaction with aldehydes, are also being explored as catalysts themselves. mdpi.comlongdom.org Furthermore, DAMN is a crucial building block in the synthesis of more complex catalytic systems. A novel and efficient catalytic system using cerium(IV) ammonium nitrate/nitric acid (CAN/NA) has been developed for the one-pot synthesis of dicyano imidazole (B134444) derivatives from DAMN and aldehydes. This method is cost-effective and operates under mild conditions.
In the field of photocatalysis, DAMN has been used to modify graphitic carbon nitride (g-C₃N₄), a well-known photocatalyst. Copolymerization of DAMN with dicyanodiamide was found to enhance the delocalization of π-electrons and promote the separation of photogenerated charge carriers. pku.edu.cn This modification resulted in a 4.5-fold increase in the rate of photocatalytic hydrogen evolution under visible light, demonstrating the potential of DAMN in developing next-generation materials for solar energy utilization. pku.edu.cn
| Catalyst Type | Application | Specific Example | Outcome |
|---|---|---|---|
| DAMN-based Polymers | Thermal Decomposition Catalyst | Catalyzing decomposition of ammonium perchlorate | Lowered decomposition temperature and activation energy. researchgate.net |
| DAMN Derivatives (Diimines) | Organic Synthesis | Used as standalone catalysts | Versatile catalytic potential. mdpi.comlongdom.org |
| External Catalyst System with DAMN | Heterocycle Synthesis | CAN/NA catalyzed cyclocondensation of DAMN and aldehydes | Efficient, one-pot synthesis of dicyano imidazoles. |
| DAMN-modified Photocatalyst | Hydrogen Evolution | Copolymerization of DAMN into g-C₃N₄ | 4.5-fold enhancement in H₂ evolution rate under visible light. pku.edu.cn |
Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties
While direct applications of machine learning (ML) and artificial intelligence (AI) to this compound are still in their infancy, the broader field of chemical research is rapidly adopting these computational tools. The future of DAMN research will likely see a significant integration of ML and AI to accelerate discovery and deepen understanding.
Currently, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are being applied to derivatives of DAMN. tandfonline.comnih.gov For instance, QSAR models have been developed for a series of Schiff bases derived from DAMN to predict their activity as inhibitors of the cruzain enzyme, which is a target for Chagas disease treatment. tandfonline.comnih.gov These models yielded high correlation coefficients (R² = 0.844; Q² = 0.719), demonstrating the power of computational approaches to predict biological activity and guide the synthesis of more potent compounds. tandfonline.comnih.gov Molecular docking studies have complemented this by providing insights into how these molecules interact with the enzyme's active site. nih.govresearchgate.net
The next paradigm shift will involve moving from these established computational techniques to more advanced AI and ML models. Future research directions include:
Reactivity Prediction: Developing ML models trained on large reaction databases to predict the outcomes of novel reactions involving DAMN, identifying optimal reaction conditions, and suggesting new synthetic pathways.
Property Prediction: Using deep learning to predict the physicochemical, electronic, and optical properties of yet-to-be-synthesized DAMN derivatives, enabling the in silico design of materials with desired characteristics for applications like chemosensors or organic electronics.
De Novo Design: Employing generative AI models to design novel DAMN-based molecules with specific target properties, such as high catalytic activity or strong binding affinity to a biological target.
Investigations into Supramolecular Assemblies Involving this compound
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a fertile ground for future research involving this compound. The DAMN molecule is an excellent candidate for constructing well-defined supramolecular architectures due to its planar structure and the presence of multiple hydrogen bond donors (amino groups) and acceptors (nitrile groups and the nitrogen atoms of the amino groups). rsc.orgrsc.orgnih.gov
Research has shown that Schiff bases derived from DAMN can form extensive intermolecular and intramolecular hydrogen bonding networks. rsc.orgnih.govresearchgate.net These interactions are crucial in dictating the crystal packing and, consequently, the solid-state properties of the materials, such as fluorescence. rsc.orgnih.gov For example, introducing an acetyl group to a DAMN-derived Schiff base was shown to enhance intermolecular interactions, influencing its photoluminescence behavior. nih.gov
The ability of DAMN derivatives to participate in self-assembly is an emerging area of interest. A derivative of perylene diimide functionalized with DAMN (PDI–DAMN) was found to self-assemble into nanofibers in an aqueous solution. rsc.org This highlights the potential to use DAMN as a structural component to guide the formation of complex nanostructures.
Furthermore, metal coordination complexes involving DAMN-based ligands are being investigated for their supramolecular properties. A copper(II) complex with a DAMN-derived Schiff ligand exhibited fluorescent properties that could be turned on or off based on a process of supramolecular aggregation and deaggregation controlled by the solvent. bit.edu.cn This demonstrates a sophisticated level of functional control achievable through the design of DAMN-based supramolecular systems. Future work will likely focus on creating more complex, multi-component assemblies and functional materials whose properties can be switched by external stimuli.
Q & A
Q. How to structure a research manuscript on this compound to meet peer-review standards?
- Methodological Answer : Clearly define the research question in the introduction, linking to gaps in literature (e.g., conflicting mechanistic studies). Present raw data in appendices and processed data in figures with error bars. Discuss limitations (e.g., solvent effects on reactivity) and align conclusions with the hypothesis .
Q. What strategies ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
